molecular formula C21H23NO5 B12459658 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate

2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate

Cat. No.: B12459658
M. Wt: 369.4 g/mol
InChI Key: GTMFSLOWNNHKMU-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate is an organic compound with a complex structure that includes both methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate typically involves a multi-step process. One common method includes the esterification of 3-methoxyphenylacetic acid with 4-(3-methylphenyl)carbamoylbutanoic acid under reflux conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methylphenyl groups can enhance its interactions with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-(3-methylanilino)-5-oxopentanoate

InChI

InChI=1S/C21H23NO5/c1-15-6-3-8-17(12-15)22-20(24)10-5-11-21(25)27-14-19(23)16-7-4-9-18(13-16)26-2/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3,(H,22,24)

InChI Key

GTMFSLOWNNHKMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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